molecular formula C5H7NO2S B1512696 4,5-Di(hydroxymethyl)thiazole CAS No. 1393686-89-9

4,5-Di(hydroxymethyl)thiazole

Cat. No. B1512696
CAS RN: 1393686-89-9
M. Wt: 145.18 g/mol
InChI Key: PNPJTRKDLZMFBQ-UHFFFAOYSA-N
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Description

“4,5-Di(hydroxymethyl)thiazole” is a chemical compound with the molecular formula C5H7NO2S . It is a versatile building block for many biologically active compounds .


Synthesis Analysis

The synthesis of 2-aryl-4,5-dihydrothiazoles, which are similar to this compound, has been reported. They were synthesized in yields ranging from 64% to 89% from cysteine and substituted-benzonitriles via a novel metal- and catalyst-free method .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed mainly by NMR spectral data analysis .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Mechanism of Action

The mechanism of action of 4,5-Di(hydroxymethyl)thiazole is not fully understood. However, studies have suggested that it may act by interfering with cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,5-Di(hydroxymethyl)thiazole is its broad range of potential applications. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. Additionally, it is relatively easy to synthesize, making it readily available for laboratory experiments.
One limitation of this compound is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 4,5-Di(hydroxymethyl)thiazole. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its mechanism of action in cancer cells. Additionally, its potential as an antimicrobial and anti-inflammatory agent should be further explored.
Another area of interest is the synthesis of derivatives of this compound. These derivatives may have improved properties, such as increased potency or reduced toxicity. Additionally, the development of novel synthetic methods for this compound and its derivatives may lead to more efficient and cost-effective production methods.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, its broad range of properties make it an exciting area of research for the future.

Scientific Research Applications

4,5-Di(hydroxymethyl)thiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been found to have potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth and induce apoptosis.

Safety and Hazards

The safety data sheet for 4,5-Di(hydroxymethyl)thiazole indicates that it is for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c7-1-4-5(2-8)9-3-6-4/h3,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJTRKDLZMFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856127
Record name (1,3-Thiazole-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393686-89-9
Record name (1,3-Thiazole-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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